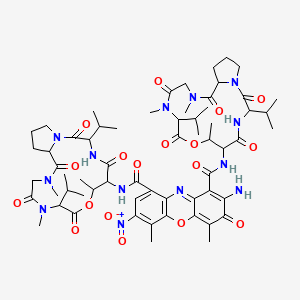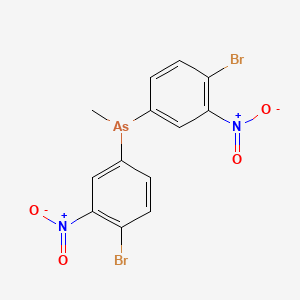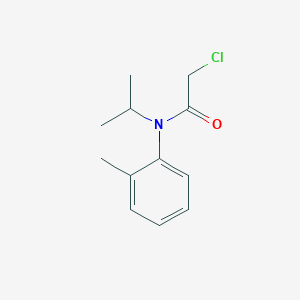
Cadmium;copper
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium and copper are two distinct elements that can form various compounds and alloys. Cadmium is a metal of Group 12 (IIb, or zinc group) of the periodic table, known for its silver-white appearance and ability to take a high polish . Copper, on the other hand, is a reddish-brown metal known for its high electrical and thermal conductivity. When combined, cadmium and copper form alloys that exhibit unique properties, such as increased strength and hardness with minimal reduction in electrical conductivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cadmium and copper can be combined through various methods, including electroplating and alloying. One common method involves dissolving pure metals in nitric acid (HNO₃) to create solutions of cadmium and copper ions. These solutions can then be mixed and subjected to electrochemical processes to form cadmium-copper alloys .
Industrial Production Methods
In industrial settings, cadmium is often produced as a by-product of zinc refining. The cadmium is then purified and combined with copper through processes such as smelting and electroplating. The resulting alloys are used in various applications, including electrical components and corrosion-resistant coatings .
Análisis De Reacciones Químicas
Types of Reactions
Cadmium and copper undergo various chemical reactions, including oxidation, reduction, and substitution. For example, cadmium reacts with oxygen to form cadmium oxide (CdO), while copper reacts with oxygen to form copper oxide (CuO) .
Common Reagents and Conditions
Oxidation: Cadmium and copper both react with oxygen at elevated temperatures to form their respective oxides.
Reduction: These metals can be reduced from their oxides using reducing agents such as hydrogen gas (H₂).
Major Products Formed
- Cadmium Oxide (CdO)
- Copper Oxide (CuO)
- Cadmium Chloride (CdCl₂)
- Copper Chloride (CuCl₂)
Aplicaciones Científicas De Investigación
Cadmium-copper compounds and alloys have a wide range of applications in scientific research and industry:
- Chemistry : Used in electrochemical sensors for detecting heavy metal ions .
- Biology : Studied for their effects on biological systems, including their roles in enzyme inhibition and oxidative stress .
- Medicine : Investigated for their potential use in medical imaging and as therapeutic agents .
- Industry : Utilized in the production of batteries, coatings, and corrosion-resistant materials .
Mecanismo De Acción
The mechanism of action of cadmium and copper compounds involves several biochemical pathways:
- Oxidative Stress : Cadmium induces oxidative stress by generating reactive oxygen species (ROS) and weakening the antioxidant defense system .
- Enzyme Inhibition : Both metals can inhibit enzymes by binding to their active sites, disrupting normal cellular functions .
- Signal Transduction : Cadmium interferes with cellular signaling pathways such as Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), leading to pathological conditions .
Comparación Con Compuestos Similares
Cadmium and copper share similarities with other heavy metals such as zinc, lead, and mercury:
- Zinc : Like cadmium, zinc is a Group 12 element and shares similar chemical properties. zinc is less toxic and more commonly used in biological systems .
- Lead : Lead shares similar toxicological profiles with cadmium but is more commonly associated with neurological damage .
- Mercury : Both cadmium and mercury are highly toxic and can cause severe health effects, but mercury is more volatile and poses a greater risk of inhalation exposure .
Conclusion
Cadmium and copper, when combined, form compounds and alloys with unique properties and diverse applications. Understanding their preparation methods, chemical reactions, and mechanisms of action is crucial for leveraging their potential in scientific research and industrial applications.
Propiedades
Número CAS |
12133-50-5 |
|---|---|
Fórmula molecular |
Cd8Cu5 |
Peso molecular |
1217.0 g/mol |
Nombre IUPAC |
cadmium;copper |
InChI |
InChI=1S/8Cd.5Cu |
Clave InChI |
BRHPWQCJLSNSQV-UHFFFAOYSA-N |
SMILES canónico |
[Cu].[Cu].[Cu].[Cu].[Cu].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


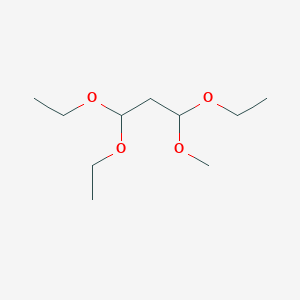
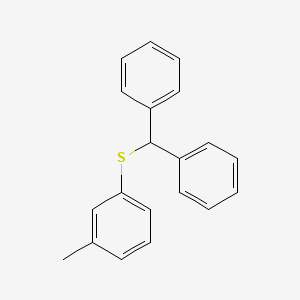
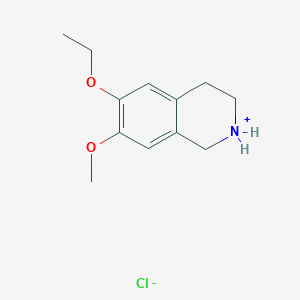
![1-Thia-4-azaspiro[4.5]dec-3-ene, 2,2-dimethyl-](/img/structure/B14726979.png)
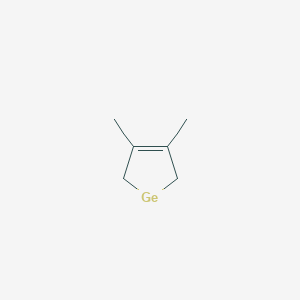

![ethyl N-[4-(benzhydrylamino)-6-(ethoxycarbonylamino)-3-nitropyridin-2-yl]carbamate](/img/structure/B14726989.png)
![(6-propanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) propanoate](/img/structure/B14727000.png)
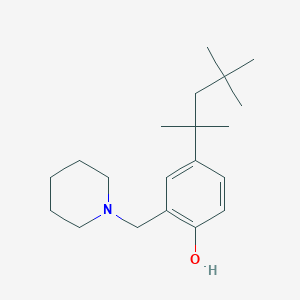
![2-[3-(3-Nitrophenyl)acryloyl]benzoic acid](/img/structure/B14727009.png)
